Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate
Description
Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate is an isoxazole derivative characterized by a benzyloxy-substituted phenyl group at the 3-position, a methyl group at the 5-position, and a methoxycarbonyl ester at the 4-position. Isoxazole derivatives are renowned for their diverse pharmacological activities, including anti-convulsant, antibacterial, and antiasthmatic properties . The benzyloxy group in this compound likely enhances lipophilicity, influencing its pharmacokinetic profile and interaction with biological targets.
Properties
Molecular Formula |
C19H17NO4 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
methyl 5-methyl-3-(4-phenylmethoxyphenyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C19H17NO4/c1-13-17(19(21)22-2)18(20-24-13)15-8-10-16(11-9-15)23-12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
InChI Key |
FYOFMNYICQCRCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Stepwise Preparation Method
A representative preparation method adapted from related isoxazole syntheses (notably from patents on 5-methylisoxazole derivatives such as Leflunomide analogues) can be outlined as follows:
Step 1: Formation of Ethyl Ethoxymethyleneacetoacetic Ester
- React ethylacetoacetate with triethyl orthoformate and acetic anhydride.
- Temperature: 75–150 °C (preferably 100–110 °C).
- This step yields a mixture containing ethyl ethoxymethyleneacetoacetic ester and non-reactive components.
- Separation of non-reactive components via distillation under reduced pressure is recommended for purity.
Step 2: Cyclization to Ethyl-5-methylisoxazole-4-carboxylate Intermediate
- React the ethyl ethoxymethyleneacetoacetic ester with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetic acid salt.
- Temperature: −20 °C to 10 °C (typically around 0 °C).
- This step forms the isoxazole ring yielding crude ethyl-5-methylisoxazole-4-carboxylate.
- Purification via extraction and washing with brine, followed by drying and solvent removal, yields the intermediate.
Step 3: Conversion to 5-methylisoxazole-4-carboxylic Acid
- Treat the ethyl ester with a strong acid (e.g., hydrochloric acid) to hydrolyze the ester to the corresponding acid.
- Crystallize the acid from a solvent mixture (commonly toluene and acetic acid) by heating and controlled cooling.
- This crystallization step improves purity and facilitates further transformations.
Step 4: Formation of 5-methylisoxazole-4-carbonyl Chloride
- React the crystallized acid with thionyl chloride (SOCl₂), preferably anhydrous, to form the acid chloride.
- Optional solvents include toluene, ethyl acetate, acetonitrile, or chlorinated solvents.
- The reaction is typically performed under reflux or controlled temperature conditions.
Step 5: Coupling with 4-(Benzyloxy)aniline Derivative
- React the acid chloride with 4-(Benzyloxy)aniline in the presence of an amine base such as triethylamine or N,N-diisopropylethylamine.
- Temperature: 0 °C to 50 °C, preferably 5 °C to 15 °C.
- The reaction yields the target compound, Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate.
- The product is isolated by filtration, washing, and drying.
Reaction Conditions and Optimization
| Step | Reaction | Key Reagents | Temperature (°C) | Solvent(s) | Notes |
|---|---|---|---|---|---|
| 1 | Formation of ethyl ethoxymethyleneacetoacetic ester | Ethylacetoacetate, triethyl orthoformate, acetic anhydride | 75–150 (opt. 100–110) | None or minimal | Distillation to remove non-reactive components |
| 2 | Cyclization to isoxazole ester | Hydroxylamine sulfate, sodium acetate or trifluoroacetic acid salt | −20 to 10 (opt. 0) | Ethanol, water | Dropwise addition, vigorous stirring |
| 3 | Hydrolysis to acid | Strong acid (e.g., HCl) | Ambient to reflux | Toluene, acetic acid mixture | Crystallization step critical for purity |
| 4 | Formation of acid chloride | Thionyl chloride (anhydrous) | Ambient to reflux | Toluene or chlorinated solvents | Excess SOCl₂ may act as solvent |
| 5 | Amide coupling | 4-(Benzyloxy)aniline, triethylamine | 0 to 50 (opt. 5–15) | Dry toluene | Dropwise addition, nitrogen atmosphere preferred |
Purification and Characterization
- Crystallization of the acid intermediate ensures removal of impurities and by-products.
- The final product is typically purified by recrystallization or chromatographic methods.
- High-performance liquid chromatography (HPLC) is used to confirm purity, often achieving >99% potency.
- Nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) confirm structural integrity.
Comparative Analysis of Preparation Methods
| Parameter | Traditional Method (e.g., U.S. Patent No. 4,284,786) | Improved Process (Recent Patents) |
|---|---|---|
| Starting Materials | Direct condensation with 4-trifluoromethylaniline (costly) | Use of ethylacetoacetate and triethyl orthoformate (more economical) |
| Yield | Diminishing yields in later steps | High yields (~85% crude in cyclization) |
| By-products | Significant hydrolysis and degradation products | Reduced by-products (CATA <0.0006%) |
| Purification | Requires distillation and extensive purification | Crystallization steps improve purity, less distillation |
| Reaction Conditions | Basic medium causing amide hydrolysis | Controlled acidic and neutral conditions |
The improved process, while described for related 5-methylisoxazole-4-carboxylic anilides, provides a blueprint adaptable for the benzyloxyphenyl derivative with modifications in the amine coupling step to use 4-(Benzyloxy)aniline instead of trifluoromethylaniline.
In-Depth Research Findings
- The cyclization step is highly sensitive to temperature and reagent addition rate; slow dropwise addition of hydroxylamine sulfate at low temperature minimizes side reactions.
- Crystallization solvents such as a toluene and acetic acid mixture optimize crystal formation and purity.
- Use of anhydrous thionyl chloride and dry solvents in acid chloride formation prevents hydrolysis and ensures high reactivity.
- Amine base choice affects coupling efficiency; triethylamine is preferred for mild conditions and ease of removal.
- Nitrogen atmosphere during coupling prevents oxidation and moisture interference.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Material Science: It is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances its binding affinity to hydrophobic pockets within the target proteins, while the isoxazole ring can participate in hydrogen bonding and π-π interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following compounds share structural similarities with the target molecule but differ in substituents, leading to variations in physicochemical and biological properties:
| Compound Name | Substituents (Position 3) | Substituents (Position 5) | Key Structural Differences |
|---|---|---|---|
| Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate (Target) | 4-(Benzyloxy)phenyl | Methyl | Reference compound |
| Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate | 4-Fluorophenyl | Methyl | Fluorine atom instead of benzyloxy group |
| Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate | 2,6-Dichlorophenyl | Methyl | Chlorine atoms at ortho positions |
| 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid (CAS 91182-60-4) | 4-Bromophenyl | Methyl | Carboxylic acid instead of methyl ester |
| Methyl 3-(4-bromophenyl)isoxazole-5-carboxylate (CAS 377053-86-6) | 4-Bromophenyl | - | Bromine substituent; ester at position 5 |
Physicochemical Properties
- Molecular Weight and Formula: Target compound (estimated): C19H17NO4 (MW: 323.35 g/mol). Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate: C12H10FNO3 (MW: 235.21 g/mol) . Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate: C12H9Cl2NO3 (MW: 298.11 g/mol) .
Melting Points :
- Urea-containing analogs (e.g., compound 1f in ) exhibit melting points of 198–200°C, suggesting that bulky substituents like benzyloxy groups may elevate thermal stability .
- The dichlorophenyl derivative is reported as an off-white solid, while fluorophenyl analogs are likely liquids or low-melting solids due to reduced molecular symmetry .
- Carboxylic acid derivatives (e.g., 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylic acid) exhibit higher polarity due to the ionizable carboxyl group, favoring solubility in polar solvents .
Biological Activity
Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate is a synthetic organic compound known for its significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound has the molecular formula C19H17NO4 and a molecular weight of 323.3 g/mol. Its structure includes an isoxazole ring and a benzyloxy group, which enhances its hydrophobic characteristics. The presence of these functional groups contributes to its biological activity by facilitating interactions with various molecular targets.
Research indicates that this compound exhibits anti-inflammatory and anticancer properties. The compound interacts with specific enzymes or receptors, modulating their activity through:
- Hydrogen Bonding : The isoxazole ring can form hydrogen bonds with target proteins.
- π-π Interactions : The aromatic systems in the compound can engage in π-π stacking interactions with aromatic residues in proteins.
- Hydrophobic Interactions : The benzyloxy group enhances binding affinity to hydrophobic pockets within target proteins.
Anti-Inflammatory Effects
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. In vitro assays demonstrated a significant reduction in cytokine levels when cells were treated with this compound.
Anticancer Properties
The compound has been evaluated for its anticancer potential against various cancer cell lines. Notable findings include:
- Inhibition of Cell Proliferation : this compound showed a dose-dependent reduction in cell viability in breast cancer and lymphoma cell lines.
- Mechanisms of Action : Research indicates that the compound induces apoptosis through the activation of caspases and modulation of cell cycle regulators.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | Simpler structure; lacks benzyloxy group |
| Ethyl 3-[3,4-Bis(benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate | C27H25NO5 | Contains additional benzyloxy groups; larger size |
| 3-(4-(p-Tolyloxy)phenyl)-5-methylisoxazole-4-carboxylic acid | C18H17NO3 | Different substituent on the phenol ring; varied activity |
This table highlights how the presence of the benzyloxy group in this compound enhances its biological activity compared to other similar compounds.
Case Studies
- Case Study on Anti-inflammatory Activity : In a controlled study involving murine models, administration of this compound resulted in a significant decrease in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
- Case Study on Cancer Cell Lines : A series of experiments conducted on human breast cancer cell lines revealed that treatment with varying concentrations of the compound led to a marked increase in apoptotic cells, as evidenced by annexin V staining assays.
Q & A
Q. What are the standard synthetic routes for Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate, and what are the critical intermediates?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the isoxazole ring via cyclocondensation of hydroxylamine with a diketone or β-ketoester precursor.
- Step 2 : Introduction of the 4-(benzyloxy)phenyl group through Suzuki coupling or nucleophilic aromatic substitution.
- Step 3 : Esterification to yield the methyl carboxylate group. Key intermediates include β-ketoesters and halogenated phenyl precursors. Reaction progress is monitored via TLC (Rf values ~0.3–0.5 in ethyl acetate/hexane) and purified via column chromatography .
Q. How is the purity and identity of the compound verified in laboratory settings?
- Analytical Techniques :
Q. What are the stability considerations for storing this compound?
The compound is hygroscopic and light-sensitive. Recommended storage conditions:
- Temperature : –20°C in amber vials.
- Atmosphere : Under inert gas (N2/Ar) to prevent oxidation. Stability studies show <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening : Pd(PPh3)4 for Suzuki coupling improves regioselectivity (yield increases from 65% to 82%).
- Solvent Optimization : Use of toluene over DCM reduces side-product formation during cyclocondensation.
- Temperature Control : Lowering reaction temperature to 60°C minimizes ester hydrolysis .
Q. What structural features influence the compound’s biological activity, and how are structure-activity relationships (SAR) studied?
- Key Features :
- Benzyloxy Group : Enhances lipophilicity (logP ~3.2), improving membrane permeability.
- Isoxazole Ring : Acts as a bioisostere for carboxyl groups, modifying target binding.
- SAR Methods :
- Analog Synthesis : Replace benzyloxy with methoxy or halogens to assess potency shifts.
- Docking Studies : Molecular modeling against proposed targets (e.g., COX-2 or kinases) .
Q. How can conflicting data on the compound’s cytotoxicity be resolved?
- Experimental Design :
- Dose-Response Curves : Test across 3–5 cell lines (e.g., HEK293, HepG2) with IC50 calculations.
- Metabolic Stability Assays : Use liver microsomes to identify reactive metabolites causing false positives.
- Structural Confirmation : X-ray crystallography to rule out polymorphism-related discrepancies .
Q. What methodologies are used to study the compound’s interaction with biological targets?
- In Vitro Assays :
- Fluorescence Polarization : Measure binding affinity to enzymes (Kd values reported in µM range).
- Surface Plasmon Resonance (SPR) : Real-time analysis of target engagement kinetics.
- In Vivo Models : Zebrafish embryos for preliminary toxicity and bioavailability screening .
Q. How is the crystal structure of the compound determined, and what insights does it provide?
- Crystallography Protocol :
- Diffraction : Single-crystal X-ray analysis (Mo-Kα radiation, λ = 0.71073 Å).
- Data Refinement : SHELXL-97 for structure solution (R-factor < 0.05).
- Structural Insights :
- Packing Motifs : π-π stacking between benzyloxy groups stabilizes the lattice.
- Torsional Angles : Isoxazole ring planarity influences conformational flexibility .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data?
- Root-Cause Analysis :
Q. What strategies mitigate batch-to-batch variability in pharmacological studies?
- Quality Control :
- In-Process Checks : Monitor intermediates (e.g., β-ketoester purity via 1H NMR).
- Stability-Indicating Methods : Use HPLC with photodiode array detection to track degradation.
- Statistical Tools : Multivariate analysis (PCA) to correlate synthetic parameters with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
